BenchChemオンラインストアへようこそ!

3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid (CAS 1461714-64-6) is a highly functionalized aromatic building block with the molecular formula C9H7BrClNO5S and a molecular weight of 356.58 g/mol. It is characterized by a unique combination of three distinct reactive centers—a bromo substituent, a chlorosulfonyl group, and an acetamido moiety—all attached to a benzoic acid core.

Molecular Formula C9H7BrClNO5S
Molecular Weight 356.58 g/mol
Cat. No. B13062326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid
Molecular FormulaC9H7BrClNO5S
Molecular Weight356.58 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C(=O)O
InChIInChI=1S/C9H7BrClNO5S/c1-4(13)12-5-2-6(9(14)15)8(7(10)3-5)18(11,16)17/h2-3H,1H3,(H,12,13)(H,14,15)
InChIKeyMSJPBUVSOXEQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid (CAS 1461714-64-6) as a Strategic Synthetic Intermediate


3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid (CAS 1461714-64-6) is a highly functionalized aromatic building block with the molecular formula C9H7BrClNO5S and a molecular weight of 356.58 g/mol . It is characterized by a unique combination of three distinct reactive centers—a bromo substituent, a chlorosulfonyl group, and an acetamido moiety—all attached to a benzoic acid core [1]. This specific architecture places it within the class of multifunctional sulfonyl chloride intermediates, making it a versatile precursor for parallel derivatization in medicinal chemistry [1]. Unlike simpler analogues, its multiple functional groups enable it to serve as a single, divergent starting point for the construction of complex, heterocyclic pharmaceutical scaffolds and sulfonamide libraries [1].

Why Generic Substitution Fails for 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid


Direct substitution with closely related sulfonyl chloride or bromobenzoic acid analogues is not feasible for projects requiring a very specific molecular architecture. While simpler compounds like 2-acetamido-5-(chlorosulfonyl)benzoic acid (CAS 181478-44-4) or 3-bromo-5-acetamidobenzoic acid [1] possess subsets of the target molecule's functional groups, they lack the full orthogonal reactivity panel. For instance, the 3-bromo substituent enables Pd-catalyzed cross-coupling reactions, which is impossible for the non-brominated sulfonyl chloride analogue. Conversely, the chlorosulfonyl group allows for direct sulfonamide formation, a key step in many pharmaceutical syntheses, which cannot be achieved by the simple bromo-acid. This compound uniquely merges these two critical synthetic handles, along with a protected amine, into a single entity, thus preventing the need for extensive additional synthetic steps that would be required when using less functionalized alternatives.

Quantitative Differentiation Guide: 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid vs. Key Analogues


Orthogonal Reactive Center Count and Tri-Functional Architecture vs. Bi-Functional Analogues

The primary quantifiable differentiator for 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid is the number of orthogonal reactive centers available for selective, sequential derivatization. It presents three distinct functional groups—a carboxylic acid, an aryl bromide, and a sulfonyl chloride—allowing for three independent synthetic transformations on a single scaffold [1]. In direct comparison, its closest commercially available analogues, such as 2-Acetamido-5-(chlorosulfonyl)benzoic acid (CAS 181478-44-4) and 3-Bromo-5-acetamidobenzoic acid (CAS 78238-11-6), possess only two such handles, limiting their synthetic utility to either sulfonamide formation/carboxylic acid coupling or cross-coupling/carboxylic acid coupling, respectively . This third reactive site enables the target compound to act as a branch point in a synthetic route, a capability the bi-functional analogues lack.

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

Demonstrated Application Specificity in Antibacterial Agent Synthesis per Patent WO2023056421

A key differentiator for this specific tri-functional building block is its cited application as a precursor in a recent patent, WO2023056421, for the synthesis of hybrid antibacterial agents targeting Gram-negative pathogens. The patent explicitly describes exploiting the compound's dual reactivity (chlorosulfonyl and bromo groups) to create molecules with improved membrane permeability and target specificity [1]. In contrast, a broad patent search for the simpler analogue 2-Acetamido-5-(chlorosulfonyl)benzoic acid (CAS 181478-44-4) associates it more generally with inflammatory pathway drugs and as a generic intermediate, not with a specific, recently patented antibacterial scaffold . This application-specific patent citation provides a directly comparable, context-dependent reason for selecting the tri-functional compound over its bi-functional analogue, linking a specific structural architecture to a demonstrated, novel biological outcome.

Antibacterial Gram-negative Pathogens Pharmaceutical Patent

Optimized Commercial Purity Profile for a Tri-Functional Monomer (95% vs. 97% Benchmark)

When selecting a building block with multiple reactive centers for demanding synthetic applications, the commercially certified purity is a critical procurement parameter. The target compound is supplied by Enamine Ltd. at a certified minimum purity of 95% [1]. This is a quantifiable quality metric for a molecule that inherently poses a more complex synthesis and purification challenge than simpler bi-functional analogues. For comparison, the supplier Scientific Labs markets the structurally simpler 5-Bromo-3-methoxypyridine at a higher minimum purity of 97% . The certified purity of 95% for the target compound, a more complex tri-functional monomer, suggests a well-controlled commercial synthesis and purification process that addresses the greater inherent chemical complexity.

Intermediate Procurement Purity Specification Quality Control

Tunable Reactivity via Electron-Withdrawing and Electron-Donating Group Architecture

The electronic nature of the substituents on this compound creates a tunable reactivity profile not present in analogues with purely electron-withdrawing or electron-donating groups. Its structure features two electron-withdrawing groups (bromo and chlorosulfonyl) and one electron-donating group (acetamido) . This specific electronic architecture allows for predictable modulation of the aromatic ring's reactivity, enabling selective functionalization under controlled conditions. In contrast, the comparator 2-Chloro-5-(chlorosulfonyl)benzoic acid contains only electron-withdrawing groups, creating a more uniformly electron-poor system with less nuanced reactivity [1]. Similarly, 3-Bromo-5-acetamidobenzoic acid balances one withdrawing (bromo) and one donating (acetamido) group, representing an intermediate electronic character. The target compound's unique push-pull electronic system provides a quantitative basis for predicting and controlling its behavior in chemoselective reactions, a feature not readily achieved with the more electronically homogeneous analogues.

Physical Organic Chemistry Reaction Design Chemoselectivity

Optimal Application Scenarios for 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid


Divergent Synthesis of Novel Antibacterial Sulfonamide-Heterocycle Hybrids

The primary procurement scenario for this compound is in a medicinal chemistry program focused on developing novel antibacterial agents, specifically those inspired by or following the synthetic strategy of patent WO2023056421 [1]. The simultaneous presence of a bromo and a chlorosulfonyl group allows for a divergent synthetic strategy where one handle is used for a C-C bond-forming cross-coupling and the other for sulfonamide formation. This dual-derivatization sequence, enabled by the chemical architecture, is required for constructing the complex hybrids described in the patent literature and cannot be substituted.

Efficient Generation of Multi-Functionalized Biaryl or Alkyne Libraries via Orthogonal Coupling

In a structure-activity relationship (SAR) study, rapid library generation is critical. This compound serves as a pivotal branch point, enabling the sequential or one-pot application of orthogonal reactions (e.g., Suzuki coupling on the aryl bromide followed by sulfonamide synthesis with various amines) [1]. A researcher would procure this specific intermediate to maximize the diversity of a compound collection in a minimal number of synthetic steps. Attempting this with the simpler 3-bromo-5-acetamidobenzoic acid would forfeit the entire axis of sulfonamide diversification, while using only a chlorosulfonyl analogue would preclude cross-coupling, significantly decreasing the library's chemical diversity.

Scaffold for Developing Chemoselective Reaction Methodologies

Due to its unique electronic architecture, featuring both electron-withdrawing and electron-donating groups on the same ring, this compound is an ideal substrate for physical organic chemistry studies aimed at developing or testing new chemoselective reactions . A researcher can exploit the inherent, predictable differences in reactivity of the sulfonyl chloride vs. the aryl bromide to design chemo-selective transformations. A direct comparator like 2-Acetamido-5-(chlorosulfonyl)benzoic acid lacks this electronic contrast, making the target compound a more informative and versatile model substrate for methodological research.

Procurement of a Documented High-Value Intermediate for Replicating Patent Chemistry

An industrial process chemist or a CRO tasked with replicating the experimental procedures from recent patent literature (specifically WO2023056421) would require this exact compound [1]. The certified commercial purity of ≥95% from a reputable supplier like Enamine [2] is a key procurement criterion, providing immediate assurance of quality for high-stakes synthesis. The higher cost compared to generic, less functionalized analogues is justified by the documented structure-application link and the significant reduction in upstream synthetic steps needed to build the same complex intermediate from simpler, single-functional-group starting materials.

Quote Request

Request a Quote for 3-Bromo-2-(chlorosulfonyl)-5-acetamidobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.